molecular formula C23H17BrN2O B15141987 2-[bis(1H-indol-3-yl)methyl]-6-bromophenol

2-[bis(1H-indol-3-yl)methyl]-6-bromophenol

Cat. No.: B15141987
M. Wt: 417.3 g/mol
InChI Key: WCNNKLPTJGOEQP-UHFFFAOYSA-N
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Description

2-[bis(1H-indol-3-yl)methyl]-6-bromophenol is a complex organic compound that features a brominated phenol core with two indole groups attached to a central carbon. This compound is part of the indole derivative family, which is known for its significant biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[bis(1H-indol-3-yl)methyl]-6-bromophenol typically involves the reaction of 6-bromophenol with indole derivatives under specific conditions. One common method includes the use of a Lewis acid catalyst to facilitate the formation of the bis(indolyl)methyl group. The reaction is usually carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often include the use of advanced catalytic systems and optimized reaction conditions to scale up the production while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[bis(1H-indol-3-yl)methyl]-6-bromophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce various functionalized phenol derivatives .

Scientific Research Applications

2-[bis(1H-indol-3-yl)methyl]-6-bromophenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[bis(1H-indol-3-yl)methyl]-6-bromophenol involves its interaction with specific molecular targets and pathways. The indole moieties are known to interact with various biological receptors, influencing cellular processes such as apoptosis, proliferation, and differentiation. The brominated phenol core can also contribute to the compound’s biological activity by modulating oxidative stress and enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[bis(1H-indol-3-yl)methyl]-6-bromophenol is unique due to its specific structure, which combines the biological activities of indole derivatives with the reactivity of a brominated phenol.

Properties

Molecular Formula

C23H17BrN2O

Molecular Weight

417.3 g/mol

IUPAC Name

2-[bis(1H-indol-3-yl)methyl]-6-bromophenol

InChI

InChI=1S/C23H17BrN2O/c24-19-9-5-8-16(23(19)27)22(17-12-25-20-10-3-1-6-14(17)20)18-13-26-21-11-4-2-7-15(18)21/h1-13,22,25-27H

InChI Key

WCNNKLPTJGOEQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(C3=C(C(=CC=C3)Br)O)C4=CNC5=CC=CC=C54

Origin of Product

United States

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